4-(4-Benzyloxyphényl)benzonitrile

Vue d'ensemble

Description

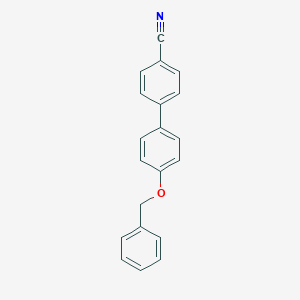

4-(4-Benzyloxyphenyl)benzonitrile is a chemical compound belonging to the benzonitrile family, characterized by a benzene ring linked to a nitrile group. This compound serves as a core for various derivatives with diverse applications in fields such as medicinal chemistry, materials science, and organic electronics.

Applications De Recherche Scientifique

4-(4-Benzyloxyphenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials for organic electronics and optoelectronic devices

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of benzonitriles, including 4-(4-Benzyloxyphenyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with amides and subsequent dehydration. One method involves reacting benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride under controlled conditions . Another green synthesis approach uses ionic liquids as recycling agents, eliminating the need for metal salt catalysts and simplifying the separation process .

Industrial Production Methods: Industrial production methods for benzonitriles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: Benzylic oxidation to form benzoic acids.

Reduction: Reduction of nitrile groups to amines.

Substitution: Electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Major Products:

Oxidation: Benzoic acids.

Reduction: Benzylamines.

Substitution: Nitrobenzenes and acylated benzenes.

Mécanisme D'action

The mechanism of action of 4-(4-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

- 4-Benzyloxybenzonitrile

- 4-Phenylbenzonitrile

- 4-Methoxybenzonitrile

Comparison: 4-(4-Benzyloxyphenyl)benzonitrile is unique due to its specific benzyloxy substitution, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Activité Biologique

4-(4-Benzyloxyphenyl)benzonitrile, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4-(4-Benzyloxyphenyl)benzonitrile features a benzonitrile core substituted with a benzyloxy group. The presence of both the nitrile and benzyloxy functionalities suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research indicates that compounds similar to 4-(4-Benzyloxyphenyl)benzonitrile exhibit significant antitumor properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. A study reported that certain substituted benzonitriles demonstrated IC values ranging from 1.45 to 4.25 μM against cancer cell lines such as HEp-2 and NCI-H460, suggesting a potential for 4-(4-Benzyloxyphenyl)benzonitrile in cancer therapy .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 4-(4-Benzyloxyphenyl)benzonitrile | HEp-2 | TBD |

| Similar Derivative A | NCI-H460 | 1.45 |

| Similar Derivative B | LN-229 | 4.25 |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models have shown that related compounds can significantly reduce inflammation markers. The mechanism involves inhibition of pro-inflammatory cytokines, which may be applicable to 4-(4-Benzyloxyphenyl)benzonitrile as well .

Antimicrobial Activity

Antimicrobial activity has been observed in compounds with structural similarities to 4-(4-Benzyloxyphenyl)benzonitrile. For example, studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) showing promising results:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Bacillus licheniformis | 0.0625 |

| Staphylococcus aureus | 0.125 |

These findings suggest that 4-(4-Benzyloxyphenyl)benzonitrile may possess similar antimicrobial properties worth exploring .

The biological activity of 4-(4-Benzyloxyphenyl)benzonitrile is likely mediated through several mechanisms:

- Interaction with Enzymes: The nitrile group may act as an electrophilic site facilitating interactions with nucleophilic residues in enzymes.

- Receptor Modulation: The benzyloxy group can participate in hydrogen bonding, potentially influencing receptor binding and activity.

- Cell Cycle Arrest: Evidence from related compounds suggests that they may induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

Case Studies

Several case studies have explored the pharmacological potential of structurally related compounds. For instance:

- Study on Antiproliferative Effects: A derivative was tested on various cancer cell lines showing selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window .

- Anti-inflammatory Study: A related compound was evaluated for its ability to reduce paw edema in rats, demonstrating significant reductions in inflammation markers compared to controls .

Propriétés

IUPAC Name |

4-(4-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKDFMBBVRNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602453 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117571-49-0 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.